molecular formula C9H10ClN3O B13289992 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13289992
M. Wt: 211.65 g/mol
InChI Key: HGUACSLGXCWCHQ-UHFFFAOYSA-N
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Description

3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorofuran group

Preparation Methods

The synthesis of 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorofuran with appropriate pyrazole derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorofuran group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2-chlorofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine can be compared with similar compounds such as:

    (2-chlorofuran-3-yl)boronic acid: This compound shares the chlorofuran group but differs in its overall structure and reactivity.

    3-(2-chlorofuran-3-yl)propanoic acid: Another related compound with a different functional group, leading to distinct chemical properties.

    3-(2-chlorofuran-3-yl)prop-2-ynoic acid: This compound has a similar core structure but includes a triple bond, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

5-(2-chlorofuran-3-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C9H10ClN3O/c1-5-7(12-13(2)9(5)11)6-3-4-14-8(6)10/h3-4H,11H2,1-2H3

InChI Key

HGUACSLGXCWCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=C(OC=C2)Cl)C)N

Origin of Product

United States

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